1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride
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Description
1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound with the molecular formula C8H12Cl2N2O2S . It belongs to the class of pyrazoles, which are known for their diverse pharmacological effects and are often used as starting materials for the preparation of more complex heterocyclic systems .
Synthesis Analysis
Pyrazoles, including 1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride, can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A common method involves the reaction of diarylhydrazones and vicinal diols .Molecular Structure Analysis
The molecular structure of 1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride is characterized by a five-membered heterocyclic aromatic ring comprising two nitrogen atoms at positions 1 and 2, and three carbon atoms . The structural diversity of pyrazoles is due to the ability to modify through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions .Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Additionally, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Mechanism of Action
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The increasing popularity of pyrazoles in several fields of science suggests that they will continue to be a focus of research, particularly in the development of new synthetic methodologies and the exploration of their biological activity .
properties
IUPAC Name |
2-butyl-4-chloro-5-methylpyrazole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2N2O2S/c1-3-4-5-12-8(15(10,13)14)7(9)6(2)11-12/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMMIGWTQNEYBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=N1)C)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride |
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